molecular formula C11H15BrN2O2 B14009896 tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate

Cat. No.: B14009896
M. Wt: 287.15 g/mol
InChI Key: CBEISKFCVLPVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of hydrazinecarboxylate, where the hydrazine group is substituted with a tert-butyl group and a 3-bromophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbazate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenylhydrazine derivatives.

    Oxidation and Reduction: Products include different oxidation states of the hydrazine group.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(3-bromoanilino)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-5-8(12)7-9/h4-7,13H,1-3H3,(H,14,15)

InChI Key

CBEISKFCVLPVPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.